molecular formula C15H25N5O2 B2878570 7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-99-0

7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2878570
CAS No.: 941916-99-0
M. Wt: 307.398
InChI Key: ASYIZZOCRQMTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by substitutions at positions 7 and 8 of the purine core. The molecule features an isobutyl group at position 7 and an isobutylamino group at position 8, alongside methyl groups at positions 1 and 2. These substitutions confer unique physicochemical properties, including altered solubility, lipophilicity, and receptor-binding profiles compared to simpler purine analogs like caffeine (1,3,7-trimethylxanthine) .

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-9(2)7-16-14-17-12-11(20(14)8-10(3)4)13(21)19(6)15(22)18(12)5/h9-10H,7-8H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYIZZOCRQMTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the alkylation of a purine derivative, followed by amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of purine-dione derivatives are highly dependent on substituent patterns. Below is a systematic comparison with structurally related compounds:

Substituent Effects at Position 7 and 8

  • No direct biological data are available, but analogs with similar aliphatic substitutions (e.g., 7-ethyl derivatives) show moderate receptor-binding activity .
  • Reported melting point: 164°C; elemental analysis aligns with calculated values (C: 69.53% vs. 69.35%) .
  • 8-(Pyridinyloxy) derivatives (3j and 3m, ) :

    • Substitutions like 6-methylpyridin-2-yloxy or 3-chloro-6-(trifluoromethyl)pyridin-2-yloxy at position 8 abolish central nervous system (CNS) activity but retain analgesic effects, highlighting the role of steric and electronic effects in modulating biological pathways .
  • Molecular formula: C₁₈H₂₂N₄O₂S; SMILES: CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C .

Core Structure Modifications

  • 1,3-Dimethylxanthine (Theophylline, ): Simplest analog with methyl groups at positions 1 and 3. Solubility: Poor in water/ethanol; melts at 271–275°C. Used clinically for bronchodilation .
  • 3,7-Dimethyl-1H-purine-2,6-dione derivatives () :

    • Compounds with a 3,7-dimethyl core and arylpiperazinylalkyl spacers exhibit high affinity for 5-HT₆ and D₂ receptors. Optimal spacer length: three methylene groups .
  • No biological data provided .

Research Implications

  • Pharmacological Potential: The target compound’s isobutyl groups may favor interactions with hydrophobic binding pockets, analogous to 3,7-dimethyl derivatives in . However, its lack of polar groups could limit solubility, necessitating formulation optimization.
  • Synthetic Challenges : Introducing bulky isobutyl groups (vs. ethyl or benzyl) may require tailored reaction conditions, as seen in ’s low-yield synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.